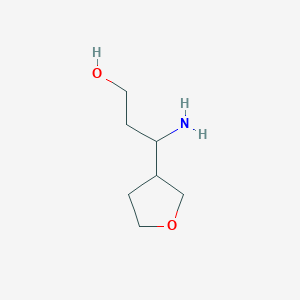
3-Amino-3-(oxolan-3-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-3-(oxolan-3-yl)propan-1-ol: is an organic compound with the molecular formula C₇H₁₅NO₂ It features a three-carbon chain with an amino group and a hydroxyl group attached to the first carbon, and an oxolane ring attached to the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(oxolan-3-yl)propan-1-ol can be achieved through several methods. One common approach involves the reaction of oxirane with an appropriate amine under controlled conditions. The reaction typically requires a catalyst and is conducted at a specific temperature to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is often purified using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-3-(oxolan-3-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of halogenated compounds or other derivatives.
Scientific Research Applications
Chemistry: 3-Amino-3-(oxolan-3-yl)propan-1-ol is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules and the study of reaction mechanisms.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural similarity to certain biomolecules makes it a valuable tool in biochemical studies.
Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s functional groups can be modified to create drug candidates with specific biological activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of 3-Amino-3-(oxolan-3-yl)propan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds and participate in nucleophilic reactions. These interactions can affect enzyme activity, receptor binding, and other biochemical processes. The oxolane ring provides structural stability and influences the compound’s overall reactivity.
Comparison with Similar Compounds
- 3-Amino-2-(oxolan-3-yl)propan-1-ol
- 3-Amino-1-(oxolan-3-yl)propan-1-ol
- 2-Amino-3-(1H-indol-3-yl)propan-1-ol
Comparison: 3-Amino-3-(oxolan-3-yl)propan-1-ol is unique due to the position of the amino and hydroxyl groups on the carbon chain. This specific arrangement allows for distinct reactivity and interactions compared to similar compounds. The presence of the oxolane ring also contributes to its unique properties, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C7H15NO2 |
|---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
3-amino-3-(oxolan-3-yl)propan-1-ol |
InChI |
InChI=1S/C7H15NO2/c8-7(1-3-9)6-2-4-10-5-6/h6-7,9H,1-5,8H2 |
InChI Key |
GRCRZKAJDQKYCR-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1C(CCO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[[2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoate](/img/structure/B12100221.png)

![2-Butenedioic acid, 2-[(2-Methoxyphenyl)aMino]-, 1,4-diMethyl ester](/img/structure/B12100230.png)
![5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12100234.png)






![methyl 8-hydroxy-5-[2-hydroxy-2-(5-oxo-2H-furan-3-yl)ethyl]-5,6,8a-trimethyl-1,2,3,4,4a,6,7,8-octahydronaphthalene-1-carboxylate](/img/structure/B12100292.png)
![2-[[1-(2-Aminopropanoyl)pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B12100302.png)


